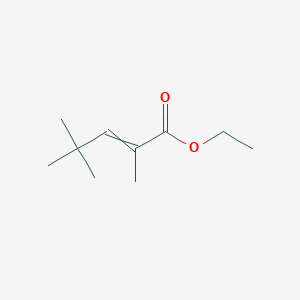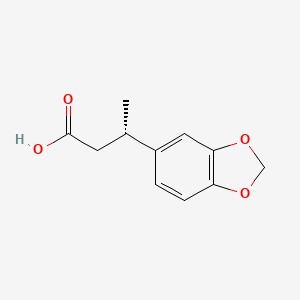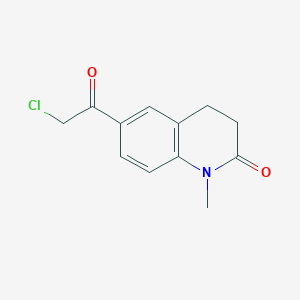
6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Übersicht
Beschreibung
“6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic compound. It contains a chloroacetyl group, which is a chlorinated acyl chloride . Chloroacetyl chloride is a bifunctional compound, making it a useful building block chemical .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with chloroacetyl chloride. For instance, in the synthesis of Lidocaine, a member of the Caine family of pharmaceutical local anesthetics, chloroacetyl chloride is used . The reaction involves a base-assisted one-pot coupling and continuous cyclization of a primary amine, carbon disulfide, and methyl (2-chloroacetyl)carbamate .Wissenschaftliche Forschungsanwendungen
- Chemical Reactivity : Investigating the chemical reactivity of 2-oxindole and its derivatives with chiral and achiral catalysts is crucial .
- Example : A one-pot three-component reaction involving indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride yields 2-amino-5-cyano-4-[(2-aryl)-1 H-indol-3-yl]-6-hydroxypyrimidines .
Natural Product Synthesis and Derivatives
Multicomponent Reactions
Antimicrobial and Anticancer Drug Development
Wirkmechanismus
Target of Action
It is structurally related to lidocaine , a well-known local anesthetic. Lidocaine and its analogs typically target voltage-gated sodium channels in neurons, inhibiting the propagation of action potentials and thus numbing the area of application .
Mode of Action
This blockage inhibits the influx of sodium ions, preventing the depolarization of the neuron and the propagation of the action potential . This results in a numbing effect in the area where the compound is applied.
Biochemical Pathways
The compound likely affects the biochemical pathway involving the transmission of nerve impulses. By blocking sodium channels, it disrupts the normal flow of sodium ions into the neuron during an action potential. This prevents the neuron from depolarizing and transmitting the impulse further along the nerve pathway .
Pharmacokinetics
Lidocaine is metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action, assuming it acts similarly to Lidocaine, would be a local numbing effect. By blocking sodium channels and inhibiting the propagation of nerve impulses, it would prevent sensations, including pain, from being transmitted from the area of application .
Eigenschaften
IUPAC Name |
6-(2-chloroacetyl)-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-14-10-4-2-9(11(15)7-13)6-8(10)3-5-12(14)16/h2,4,6H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDJHRBDWKGNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
CAS RN |
221692-28-0 | |
| Record name | 6-(2-chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




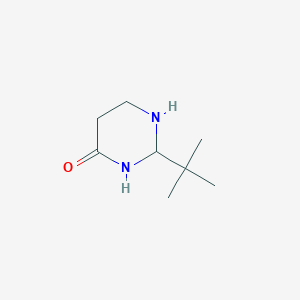

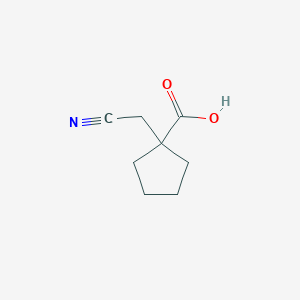


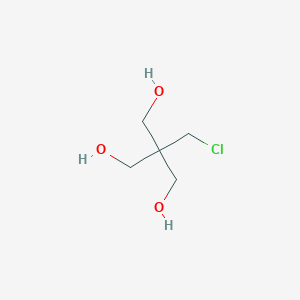
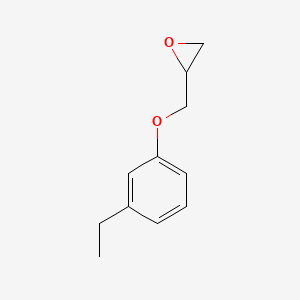
![2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one](/img/structure/B3381238.png)
